Cas no 83484-01-9 (2-ethyl-1,3-difluorobenzene)

2-Ethyl-1,3-difluorobenzene is a fluorinated aromatic compound characterized by its ethyl substitution at the 2-position and fluorine atoms at the 1- and 3-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine atoms enhance metabolic stability and lipophilicity, while the ethyl group offers moderate steric bulk for tailored reactivity. Its high purity and consistent performance make it suitable for precision applications in cross-coupling reactions and as a building block for advanced materials. The compound is typically supplied with rigorous quality control to ensure reproducibility in research and industrial processes.
2-ethyl-1,3-difluorobenzene structure
2-ethyl-1,3-difluorobenzene structure
Product Name:2-ethyl-1,3-difluorobenzene
CAS No:83484-01-9
MF:C8H8F2
MW:142.145929336548
MDL:MFCD00474555
CID:3372396
PubChem ID:581528
Update Time:2025-11-02

2-ethyl-1,3-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 2-ETHYL-1,3-DIFLUORO-
    • 2-Ethyl-1,3-difluorobenzene
    • 83484-01-9
    • SCHEMBL91337
    • 1-Ethyl-2,6-difluorobenzene
    • BHSMRMCWSGHMKF-UHFFFAOYSA-N
    • 2-Ethyl-1,3-difluorobenzene #
    • EN300-329575
    • MFCD00474555
    • 2-ethyl-1,3-difluorobenzene
    • MDL: MFCD00474555
    • Inchi: 1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
    • InChI Key: BHSMRMCWSGHMKF-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CC)F

Computed Properties

  • Exact Mass: 142.05940658g/mol
  • Monoisotopic Mass: 142.05940658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 93.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

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Additional information on 2-ethyl-1,3-difluorobenzene

2-Ethyl-1,3-Difluorobenzene (CAS No. 83484-01-9): Properties, Applications, and Market Insights

2-Ethyl-1,3-difluorobenzene (CAS No. 83484-01-9) is a fluorinated aromatic compound with significant industrial relevance. This fluorobenzene derivative belongs to the class of alkylfluorobenzenes, characterized by its unique molecular structure featuring two fluorine atoms and an ethyl group on the benzene ring. The compound's chemical formula C8H8F2 and molecular weight 142.15 g/mol make it a versatile intermediate in various chemical processes.

The growing interest in fluorinated organic compounds has positioned 2-ethyl-1,3-difluorobenzene as a valuable building block in modern chemistry. Researchers particularly value its electron-withdrawing properties and enhanced stability compared to non-fluorinated analogs. These characteristics make it suitable for applications ranging from pharmaceutical intermediates to advanced material synthesis, answering the frequent search query "what are the uses of difluorobenzene derivatives?"

From a physicochemical perspective, 2-ethyl-1,3-difluorobenzene typically appears as a colorless to pale yellow liquid at room temperature. Its boiling point range of 165-170°C and density of approximately 1.12 g/cm³ make it suitable for various industrial processes. The compound's lipophilicity (logP ~2.8) and moderate polarity contribute to its solubility profile, being soluble in most organic solvents while having limited water solubility—a property frequently investigated in "solubility studies of fluorinated benzenes."

In the pharmaceutical industry, 2-ethyl-1,3-difluorobenzene serves as a key intermediate for developing bioactive molecules. The fluorine atoms' presence often enhances metabolic stability and membrane permeability, addressing the popular search term "why are fluorinated compounds important in drug design?" Recent studies highlight its use in developing kinase inhibitors and CNS-active compounds, with researchers exploring its potential in addressing neurological disorders—a trending topic in medicinal chemistry.

The material science sector utilizes 2-ethyl-1,3-difluorobenzene for creating fluorinated polymers and liquid crystal materials. Its incorporation into polymer backbones can improve thermal stability and chemical resistance, answering queries about "fluorinated additives for high-performance materials." The compound's application in organic electronics, particularly in OLED materials and semiconductor layers, has gained attention amid the growing demand for flexible displays—a hot topic in materials research.

From a synthetic chemistry viewpoint, 2-ethyl-1,3-difluorobenzene participates in various electrophilic aromatic substitution reactions and cross-coupling reactions. Its reactivity pattern frequently appears in searches for "directing effects in difluorobenzene derivatives." The ethyl group's presence offers additional modification sites, making it valuable for structure-activity relationship studies—a concept often explored in "fluorinated compound structure optimization."

The global market for 2-ethyl-1,3-difluorobenzene reflects the increasing demand for fluorinated fine chemicals. Market analysts note steady growth in the Asia-Pacific region, particularly in China and India, where pharmaceutical and electronics manufacturing are expanding rapidly—addressing the search trend "fluorobenzene market growth 2024." Current production methods focus on cost-effective fluorination techniques and sustainable synthesis routes, aligning with the industry's green chemistry initiatives.

Environmental and handling considerations for 2-ethyl-1,3-difluorobenzene follow standard protocols for fluorinated aromatic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling—information frequently sought in "safety data for ethyl difluorobenzene." The compound's environmental fate and biodegradation pathways remain active research areas, particularly regarding fluorinated organic pollutants—a subject of growing environmental concern.

Recent scientific literature highlights novel applications of 2-ethyl-1,3-difluorobenzene in catalysis and energy storage systems. Its derivatives show promise in lithium-ion battery electrolytes, addressing the popular query "fluorinated compounds in battery technology." Additionally, researchers are exploring its potential in metal-organic frameworks (MOFs) for gas storage applications—a cutting-edge area in materials science.

Quality specifications for commercial 2-ethyl-1,3-difluorobenzene typically require ≥98% purity, with strict control of isomeric impurities—a specification often searched by procurement specialists. Analytical methods like GC-MS and NMR spectroscopy are standard for characterization, while HPLC methods ensure purity assessment—techniques commonly referenced in "analysis of fluorinated benzene derivatives."

Future research directions for 2-ethyl-1,3-difluorobenzene include developing more efficient synthetic methodologies and expanding its applications in life sciences and advanced materials. The compound's versatility ensures its continued importance in fluorine chemistry, with potential breakthroughs in drug discovery and functional materials anticipated—topics generating significant interest in scientific communities and industry forums.

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